![molecular formula C17H21FN6O2 B2992229 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate CAS No. 1052545-36-4](/img/structure/B2992229.png)
5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate
Beschreibung
This compound (CAS: 1052545-36-4) is a triazolopyrimidine derivative with a molecular formula of C₁₇H₂₁FN₆O₂ and a molecular weight of 360.39 g/mol . It features a 4-fluorophenyl group at position 5, a 2-(4-morpholinyl)ethyl substituent at position 6, and a primary amine at position 2. The hydrate form enhances its solubility and stability, making it suitable for pharmacological studies.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O.H2O/c18-14-3-1-12(2-4-14)15-13(5-6-23-7-9-25-10-8-23)11-24-17(20-15)21-16(19)22-24;/h1-4,11H,5-10H2,(H2,19,22);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZQKMXTPQZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=NC(=N3)N)N=C2C4=CC=C(C=C4)F.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a triazole ring fused to a pyrimidine moiety, which is known to contribute to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound has shown significant antiproliferative activity against several human cancer cell lines.
Research Findings
- Cell Lines Tested : The compound was evaluated against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : It was found that the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in cell apoptosis and G2/M phase arrest in MGC-803 cells .
- IC50 Values : The most active derivatives exhibited IC50 values ranging from 0.53 μM to 3.91 μM against the tested cell lines .
Antimicrobial Activity
In addition to anticancer properties, triazolopyrimidine derivatives have demonstrated notable antimicrobial effects.
Study Overview
A study on copper(II) complexes of triazolopyrimidines indicated that these compounds exhibit significant antimicrobial activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed enhanced activity when tested in the presence of hydrogen peroxide .
Summary of Biological Activities
Activity Type | Cell Lines/Organisms | Mechanism | IC50 Values |
---|---|---|---|
Anticancer | MGC-803, HCT-116, MCF-7 | Inhibition of ERK signaling pathway | 0.53 μM - 3.91 μM |
Antimicrobial | MRSA | Nuclease-like activity; DNA intercalation | Not specified |
Case Studies
- Anticancer Study : A recent publication detailed how a series of triazolopyrimidine derivatives were synthesized and evaluated for their cytotoxicity. The most promising compound was shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of triazolopyrimidine complexes against various bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating resistant infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazolopyrimidines are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Physicochemical Comparisons
Q & A
Q. What are the optimal synthetic routes for this compound, given its structural complexity?
The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions with morpholine-containing precursors. A validated approach includes refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours, followed by solvent removal under reduced pressure and crystallization . Adapting this method, the target compound may require sequential functionalization: (1) introducing the 4-fluorophenyl group via Suzuki coupling, (2) alkylating the morpholine-ethyl side chain, and (3) hydrate stabilization through controlled crystallization. Purity optimization can be achieved via HPLC (≥98% purity criteria, as in ) .
Q. How can the crystalline structure and hydrogen bonding patterns be characterized to assess stability?
X-ray crystallography is critical for resolving intramolecular interactions. For example, pyrimidine derivatives exhibit dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize the lattice . For the hydrate form, thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify water content, while X-ray diffraction identifies hydrate-specific packing. Weak C–H⋯π interactions, as observed in , may influence hygroscopicity .
Q. What solvent systems are suitable for solubility and formulation studies?
Polar aprotic solvents (e.g., DMSO, ethanol) are commonly used for triazolo-pyrimidines due to their heterocyclic and morpholine moieties. For hydrates, aqueous-organic mixtures (e.g., ethanol/water) prevent dehydration during dissolution. Solubility can be quantified via UV-Vis spectroscopy, with pH adjustments (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis and reduce trial-and-error?
The ICReDD framework () integrates quantum chemical calculations and information science to predict reaction pathways. For instance, transition-state modeling can identify energetically favorable routes for morpholine-ethyl group incorporation. Machine learning algorithms trained on pyrimidine reaction datasets (e.g., substituent effects on yield) can narrow optimal conditions (temperature, catalyst) before experimental validation .
Q. How to resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations (e.g., trifluoromethyl groups in ) or assay conditions. A systematic approach includes:
- Structural benchmarking : Compare IC₅₀ values of analogs with/without the 4-fluorophenyl group.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (e.g., pH 6.5 ammonium acetate, as in ).
- Meta-analysis : Cross-reference bioactivity data from patents (e.g., ) and peer-reviewed studies to identify confounding factors .
Q. What strategies mitigate purification challenges in complex reaction mixtures?
Advanced separation techniques are essential:
- Membrane filtration : Remove unreacted morpholine derivatives using molecular weight cut-off filters.
- Column chromatography : Employ silica gel or reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid).
- Crystallization control : Use anti-solvent addition (e.g., ice-water) to precipitate the hydrate form selectively, as described in .
Q. How does the morpholine-ethyl side chain influence enzyme interaction mechanisms?
Molecular docking studies (e.g., AutoDock Vina) can simulate binding to target enzymes (e.g., kinases). The morpholine group’s oxygen may form hydrogen bonds with catalytic lysine residues, while the ethyl spacer enhances flexibility for deeper active-site penetration. Comparative studies with non-morpholine analogs () can validate these interactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.